Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate
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Overview
Description
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring with a propynyl group and a carboxylate ester, makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using a propynyl halide.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may be explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propynyl group, in particular, may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3/t9-/m0/s1 |
InChI Key |
PNCOYPCTFNKJQQ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN(C1)CC#C |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC#C |
Origin of Product |
United States |
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